molecular formula C13H13ClN2O B8370810 4-chloro-N-(8-quinolyl)butyramide

4-chloro-N-(8-quinolyl)butyramide

Cat. No.: B8370810
M. Wt: 248.71 g/mol
InChI Key: HHGWRLOSDZUIOJ-UHFFFAOYSA-N
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Description

4-Chloro-N-(8-quinolyl)butyramide is a quinoline-derived compound characterized by a butyramide backbone with a chloro substituent at the 4-position and an 8-quinolyl (quinolin-8-yl) group as the amide substituent. For instance, describes the synthesis of acrylamido-quinoline derivatives using coupling reactions between brominated quinolines and substituted amines or alcohols . Similarly, outlines a manufacturing process for related amides using aluminum isopropylate as a catalyst .

highlights that 8-quinolyl derivatives exhibit higher shape similarity to antipsychotics like ketanserin and clozapine compared to 6-quinolyl analogs, particularly in non-chlorinated forms . This implies that this compound may share bioactivity profiles with these drugs, though chlorination modifies these interactions (discussed below).

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomerism: 6-Quinolyl vs. 8-Quinolyl Derivatives

The position of the quinolyl group significantly impacts molecular interactions. demonstrates:

  • Non-chlorinated 8-quinolyl derivatives exhibit higher shape similarity to ketanserin (antihypertensive) and clozapine (antipsychotic) than 6-quinolyl analogs.
  • Chlorinated 6-quinolyl derivatives surpass 8-quinolyl analogs in similarity scores, suggesting chlorination favors 6-position activity .

Table 1: Shape Similarity Scores (Average)

Compound Type Ketanserin Ziprasidone Risperidone
Non-chlorinated 8-quinolyl High Moderate Low
Chlorinated 6-quinolyl Highest High Moderate

Volume similarity remains consistent across chlorinated and positional isomers, indicating chloro substitution primarily affects surface topology rather than bulk properties .

Substituent Effects: Chloro vs. Nitro vs. Methoxy Groups

A. notes that 4-chloro-benzamide derivatives (e.g., L1) show catalytic activity in Suzuki coupling reactions, attributed to the chloro group’s electronic effects stabilizing transition states .

B. 4-Nitro Substituent (4-Nitro-N-(8-quinolyl)benzamide) describes this analog, where the nitro group increases polarity and hydrogen-bonding capacity. The nitro group’s strong electron-withdrawing nature may enhance binding to electron-rich biological targets but reduce bioavailability compared to chloro analogs .

C. Methoxyethyl Substituent (8-Chloro-N-(2-methoxyethyl)quinolin-4-amine) highlights this compound’s molecular weight (236.70) and moderate lipophilicity (XLogP3 = 2.7).

Table 2: Substituent-Driven Properties

Compound Substituent Molecular Weight XLogP3 Key Property
4-Chloro-N-(8-quinolyl)butyramide 4-Cl, 8-quinolyl Not reported ~3.0* High shape similarity to antipsychotics
4-Nitro-N-(8-quinolyl)benzamide 4-NO₂, 8-quinolyl 297.27 ~2.5 Enhanced polarity, catalytic potential
8-Chloro-N-(2-methoxyethyl)quinolin-4-amine 8-Cl, 2-methoxyethyl 236.70 2.7 Improved solubility

*Estimated based on structural analogs.

Functional Group Variations: Butyramide vs. Benzamide vs. Acrylamide

A. Butyramide Backbone (Target Compound) The butyramide chain (‑CH₂CH₂CH₂CONH‑) offers conformational flexibility, which may enhance binding to flexible receptor pockets. notes that butyramides exhibit distinct IR spectra due to N-H and C=O stretching, aiding in structural characterization .

B. Benzamide Derivatives (e.g., L1–L3 in )
Benzamides like 4-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1) show catalytic activity in Suzuki reactions (60–85% conversion rates). The rigid benzene ring may stabilize planar transition states, whereas the butyramide’s flexibility could reduce such effects .

C. Acrylamide Derivatives () Acrylamido-quinoline compounds (e.g., 6m, 6n) feature α,β-unsaturated carbonyl groups, enabling conjugation and radical scavenging. These properties are absent in saturated butyramides, highlighting divergent reactivity profiles .

Properties

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

4-chloro-N-quinolin-8-ylbutanamide

InChI

InChI=1S/C13H13ClN2O/c14-8-2-7-12(17)16-11-6-1-4-10-5-3-9-15-13(10)11/h1,3-6,9H,2,7-8H2,(H,16,17)

InChI Key

HHGWRLOSDZUIOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CCCCl)N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 8-aminoquinoline (10 L g, 0.069 mole) and triethylamine (10 ml, 0.072 mole) in dry tetrahydrofuran (40 ml) was treated dropwise at room temperature with 4-chlorobutyryl chloride (about 0.07 mole) until the green reaction mixture turned yellow in colour. The reaction was filtered and the solids (triethylamine hydrochloride) were washed with tetrahydrofuran. The combined filtrates were concentrated by vacuum distillation, (≃15 mm Hg), filtered over alumina in methylene chloride, concentrated and recyrstallized from ether/petroleum ether affording 4-chloro-N-(8-quinolyl)butyramide. An analytical sample was prepared by recrystallization (m.p. 62°-63°), yield 53%.
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.07 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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